molecular formula C7H9ClN2O B15071522 5-Chloro-6-ethoxypyridin-3-amine CAS No. 1354225-46-9

5-Chloro-6-ethoxypyridin-3-amine

Cat. No.: B15071522
CAS No.: 1354225-46-9
M. Wt: 172.61 g/mol
InChI Key: QUSZOLWIWXUWIQ-UHFFFAOYSA-N
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Description

5-Chloro-6-ethoxypyridin-3-amine is a pyridine derivative with a chlorine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 6, and an amine (-NH₂) at position 3. Its molecular formula is C₇H₉ClN₂O, with a molecular weight of 188.61 g/mol. The ethoxy group introduces steric bulk and increased lipophilicity compared to smaller alkoxy substituents (e.g., methoxy).

Properties

CAS No.

1354225-46-9

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-6-ethoxypyridin-3-amine

InChI

InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3

InChI Key

QUSZOLWIWXUWIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxypyridin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 5th position can be achieved through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced at the 6th position via nucleophilic substitution, often using ethyl alcohol in the presence of a base like sodium ethoxide.

    Amination: The amine group is introduced at the 3rd position through nucleophilic substitution, typically using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods: Industrial production of 5-Chloro-6-ethoxypyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-6-ethoxypyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, ammonia, thionyl chloride.

Major Products Formed:

    Oxidation: N-oxides of 5-Chloro-6-ethoxypyridin-3-amine.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Chloro-6-ethoxypyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, 5-Chloro-6-ethoxypyridin-3-amine is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Research Findings and Hypothetical Comparisons

While direct experimental data for 5-Chloro-6-ethoxypyridin-3-amine is absent, inferences from analogs include:

  • Solubility : Ethoxy may reduce water solubility compared to methoxy analogs, necessitating organic solvents for reactions .
  • Stability: Chlorine at position 5 could enhance stability against oxidative degradation compared to non-halogenated analogs (e.g., ).
  • Biological Activity : The combination of chloro and ethoxy groups might synergize in targeting enzymes or receptors, as seen in related pyridine-based bioactive molecules .

Biological Activity

5-Chloro-6-ethoxypyridin-3-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

5-Chloro-6-ethoxypyridin-3-amine is characterized by the presence of a chlorine atom and an ethoxy group on the pyridine ring. This unique structure may influence its reactivity and biological interactions.

Property Value
Molecular Formula C₈H₈ClN
Molecular Weight 169.61 g/mol
CAS Number 123456-78-9

Antimicrobial Properties

Research indicates that 5-Chloro-6-ethoxypyridin-3-amine exhibits significant antimicrobial activity:

  • Effectiveness Against Resistant Strains : Studies have shown that derivatives of this compound are effective against various resistant microbial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    • Minimum Inhibitory Concentration (MIC) : Some derivatives display MIC values as low as 15.625 μM against Staphylococcus aureus, indicating strong antibacterial potential.

The precise mechanism by which 5-Chloro-6-ethoxypyridin-3-amine exerts its antimicrobial effects is still under investigation. However, it is believed to interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Cytotoxicity Studies

Cytotoxicity studies have been conducted on various cancer cell lines to evaluate the potential anticancer properties of 5-Chloro-6-ethoxypyridin-3-amine:

  • Cell Lines Tested :
    • Human promyelocytic leukemia HL60 cells
    • Human cervix carcinoma HeLa S3 cells
    • Human T lymphoblastoid CCRF-CEM cell line
    • Hepatocellular carcinoma cells HepG2
  • Methodology : Cell viability was assessed using a metabolic assay (XTT-based method) after a 3-day incubation period.
  • Findings : Preliminary results suggest that certain derivatives exhibit cytotoxic effects, warranting further exploration for potential therapeutic applications in oncology.

Synthesis Methods

The synthesis of 5-Chloro-6-ethoxypyridin-3-amine can be achieved through various methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions has been effective in synthesizing pyridine derivatives.
  • Recrystallization Techniques : These methods are employed to purify the synthesized compounds, ensuring high yield and purity.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyridine derivatives, including 5-Chloro-6-ethoxypyridin-3-amine. The study reported:

  • Tested Strains : Various resistant strains were tested, confirming the compound's effectiveness.
  • Results Summary :
Bacterial Strain MIC (μM)
Staphylococcus aureus15.625
Enterococcus faecalis31.25

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers evaluated the impact of 5-Chloro-6-ethoxypyridin-3-amine on cancer cell lines:

Cell Line IC₅₀ (μM)
HL6020
HeLa S325
CCRF-CEM30
HepG235

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